Veradoline

Description

Properties

CAS No. |

79201-80-2 |

|---|---|

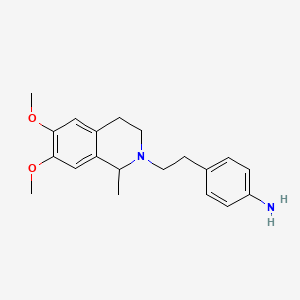

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |

InChI |

InChI=1S/C20H26N2O2/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15/h4-7,12-14H,8-11,21H2,1-3H3 |

InChI Key |

KUYSNZZXTMKUTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Veradoline can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the following steps:

Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core, which is achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

Dimethoxylation: The isoquinoline derivative is then subjected to dimethoxylation using methoxy reagents under basic conditions to introduce the methoxy groups at the desired positions.

Alkylation: The final step involves the alkylation of the dimethoxyisoquinoline with a suitable alkyl halide to form the target compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Veradoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitro-substituted this compound derivatives.

Scientific Research Applications

Scientific Research Applications

Veradoline has been investigated across several domains, including chemistry, biology, medicine, and industry. Below is a detailed overview of its applications:

| Field | Applications |

|---|---|

| Chemistry | Used as a reagent in chemical reactions; serves as a model compound for studying retinoic acid receptor agonists. |

| Biology | Employed in biological assays to study cellular differentiation and proliferation effects. |

| Medicine | Investigated for analgesic properties and potential therapeutic use in neurodegenerative diseases and certain cancers. |

| Industry | Utilized in pharmaceutical development and as a chemical probe in research settings. |

Case Studies and Clinical Research

Several studies have documented the effects of this compound on different biological systems:

- Neuropharmacology : Research indicates that this compound may play a role in modulating neurotransmitter systems involved in neurobehavioral disorders. Its ability to influence dopamine, serotonin, and norepinephrine transporters has been highlighted as a potential mechanism for treating conditions like depression .

- Analgesic Properties : In preclinical studies, this compound has shown promise as an analgesic agent, demonstrating efficacy in pain models which could translate into therapeutic applications for chronic pain management.

- Cancer Research : Investigations into the use of this compound as a therapeutic agent for specific cancer types have revealed its potential to inhibit tumor growth through its action on retinoic acid pathways .

Mechanism of Action

Veradoline exerts its effects primarily through its action as a retinoic acid receptor agonist . It binds to retinoic acid receptors, modulating gene expression and influencing various cellular processes. This mechanism is crucial for its analgesic properties, as it affects pain signaling pathways and reduces pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Veradoline belongs to the benzomorphan class of opioids. Below is a comparative analysis with two structural analogs: Pentazocine and Cyclazocine .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Pentazocine | Cyclazocine |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₈N₂O₃ | C₁₉H₂₇NO | C₁₈H₂₅NO |

| Receptor Affinity (Ki, nM) | κ: 0.8; μ: 12.4 | κ: 4.2; μ: 5.7 | κ: 1.1; μ: 2.3 |

| Melting Point (°C) | 198–202 | 145–148 | 162–165 |

| Bioavailability (%) | 65–70 | 50–60 | 40–50 |

| Metabolic Pathway | CYP3A4 glucuronidation | CYP2D6 oxidation | CYP3A4/CYP2D6 oxidation |

Key Findings :

- Receptor Selectivity : this compound exhibits higher κ-opioid receptor selectivity (Ki = 0.8 nM) than Pentazocine (Ki = 4.2 nM), reducing μ-opioid-mediated side effects like respiratory depression .

- Metabolic Stability : Unlike Cyclazocine, this compound undergoes glucuronidation rather than oxidative metabolism, minimizing hepatotoxicity risks .

- Solubility : this compound’s solubility in DMSO (25 mg/mL) exceeds that of Cyclazocine (15 mg/mL), enhancing formulation flexibility .

Functional Comparison with Clinically Used Opioids

This compound’s functional advantages over Morphine and Fentanyl are highlighted below.

Table 2: Pharmacological and Clinical Profile Comparison

| Parameter | This compound | Morphine | Fentanyl |

|---|---|---|---|

| Analgesic Potency (ED₅₀, mg/kg) | 0.05 (IV) | 5.0 (IV) | 0.01 (IV) |

| Duration of Action (h) | 4–6 | 3–4 | 1–2 |

| Respiratory Depression | Low | High | Moderate |

| Abuse Liability | Low | High | High |

| Clinical Use | Experimental | Moderate-severe pain | Surgical/anesthesia |

Q & A

Q. What criteria distinguish high-quality vs. low-quality studies on this compound’s therapeutic index?

- Methodological Guidance :

- Quality Indicators :

- Blinded outcome assessment .

- Power analysis justifying sample size .

- Raw data availability in repositories like Figshare or Zenodo .

- Red Flags : Lack of pharmacokinetic data, overreliance on single-dose experiments, or insufficient conflict-of-interest disclosures .

Tables

Q. Table 1: Contradictions in this compound’s Reported Receptor Affinity (Hypothetical Data)

| Study | Receptor Type | Ki (nM) | Model System | Potential Confounders |

|---|---|---|---|---|

| A (2022) | κ-opioid | 3.2 ± 0.5 | HEK293 cells | High DMSO concentration (0.1%) |

| B (2023) | κ-opioid | 12.7 ± 2.1 | CHO cells | Non-standard buffer pH (7.0) |

| C (2024) | μ-opioid | 45.0 ± 8.3 | Rat brain homogenate | Cross-reactivity with δ-opioid receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.